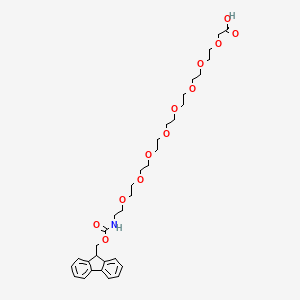

Fmoc-NH-PEG8-CH2COOH

Overview

Description

Fmoc-NH-PEG8-CH2COOH is a polyethylene glycol (PEG)-based linker featuring an Fmoc-protected amine and a terminal carboxylic acid group. This bifunctional compound is widely used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG8-CH2COOH typically involves the following steps:

Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

PEGylation: The protected amine is then reacted with a PEG chain to form the PEGylated intermediate.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes rigorous purification steps such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions to yield the free amine.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as coupling agents.

Major Products:

Deprotection: Yields the free amine derivative.

Amide Bond Formation: Produces amide-linked conjugates with various biomolecules.

Scientific Research Applications

Bioconjugation

Overview:

Fmoc-NH-PEG8-CH2COOH serves as an effective linker in bioconjugation processes. This capability allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing their functionality in drug delivery systems.

Mechanism:

The terminal carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming stable amide bonds. This reaction is crucial for creating complex bioconjugates necessary for targeted therapies.

Case Study:

In a study involving antibody-drug conjugates (ADCs), this compound was used to link cytotoxic agents to antibodies targeting HER2-positive cancer cells. The resulting ADC demonstrated potent cytotoxic activity with IC50 values ranging from 10 to 14 nM, showcasing the effectiveness of this linker in enhancing therapeutic efficacy .

Drug Delivery

Overview:

The PEG component of this compound significantly improves solubility and biocompatibility, making it an ideal candidate for formulating drug delivery systems. Its hydrophilic nature enhances the stability of therapeutic agents in biological environments.

Applications:

- Targeted Delivery: The compound can be engineered to deliver drugs specifically to diseased tissues, minimizing side effects on healthy cells.

- Stability Enhancement: Studies indicate that PEGylated derivatives exhibit enhanced stability in serum compared to non-PEGylated counterparts, with over 70% stability observed after 24 hours in rat serum at physiological temperature .

Peptide Synthesis

Overview:

this compound is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during synthesis, allowing for the creation of complex peptides with high purity.

Synthesis Process:

- Fmoc Protection: The amine group is protected using the Fmoc group.

- PEGylation: The protected amine reacts with a PEG chain.

- Carboxylation: The terminal hydroxyl group is converted into a carboxylic acid.

Data Table: Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fmoc Protection | Piperidine in DMF | High |

| PEGylation | PEG chain reaction | Moderate |

| Amide Bond Formation | EDC or HATU | Variable |

Biomedical Research

Overview:

This compound plays a vital role in developing hydrogels for tissue engineering, providing scaffolds that support cell growth and differentiation essential for regenerative medicine.

Applications:

- Tissue Engineering: Hydrogels incorporating this compound have been shown to support cell viability and proliferation, making them suitable for applications in wound healing and organ regeneration.

Mechanism of Action

Mechanism: Fmoc-NH-PEG8-CH2COOH acts as a linker molecule that facilitates the conjugation of various biomolecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine group. The terminal carboxylic acid reacts with primary amines to form stable amide bonds, enabling the formation of complex bioconjugates.

Molecular Targets and Pathways:

Targets: Primary amines on proteins, peptides, and other biomolecules.

Pathways: Involves standard peptide coupling chemistry using carbodiimide or triazole-based coupling agents.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₃₃H₄₇NO₁₂

- Molecular Weight : 649.7 g/mol

- CAS Number : 868594-52-9

- Purity : 95–98% (supplier-dependent)

- Storage : Typically stored at -20°C or room temperature (away from light) .

Structural Variations and PEG Chain Length

Fmoc-NH-PEG8-CH2COOH belongs to a family of Fmoc-protected PEG linkers with variable PEG chain lengths and functional groups. Key comparisons include:

*RT: Room temperature.

Key Observations :

- PEG Length : Longer PEG chains (e.g., PEG12) improve solubility and reduce steric hindrance but may lower conjugation efficiency due to increased flexibility . PEG8 balances solubility and steric effects for ADC applications .

- Functional Groups : The terminal -CH2COOH in this compound offers distinct reactivity compared to -CH2CH2COOH (e.g., Fmoc-NH-PEG4-CH2CH2COOH), influencing conjugation site specificity .

Purity and Stability

- Purity : Most Fmoc-PEG-COOH derivatives have purities ≥95%, though supplier-specific variations exist. For example, Fmoc-NH-PEG3-CH2COOH is listed at 98% purity , while this compound ranges from 95% (Caming Pharmaceutical) to 98% (Broadpharm) .

- Stability : Compounds with shorter PEG chains (e.g., PEG2) are often stable at room temperature, whereas longer chains (e.g., PEG8, PEG12) require -20°C storage to prevent degradation .

Research Findings and Trends

- ADC Development : this compound is a preferred linker for ADCs due to its optimal balance of hydrophilicity and steric bulk, enabling efficient payload release in target tissues .

- Emerging Uses : PEG8 derivatives are being explored in pretargeted therapies, such as PNA-drug conjugates, where controlled release is critical .

- Market Trends : Demand for longer PEG chains (e.g., PEG12) is rising in complex drug delivery systems, though shorter chains remain dominant in cost-sensitive applications .

Biological Activity

Fmoc-NH-PEG8-CH2COOH, a compound characterized by its unique structure and properties, is primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article delves into its biological activity, synthesis methods, stability, and applications in drug delivery systems.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 649.726 g/mol

- CAS Number : 868594-52-9

This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that protects the amine during synthesis, an 8-unit polyethylene glycol (PEG) spacer that enhances solubility and biocompatibility, and a carboxylic acid group that facilitates conjugation to various biomolecules .

Antibody-Drug Conjugates (ADCs)

This compound is utilized as a linker in ADCs, allowing for the selective delivery of cytotoxic agents to cancer cells. The PEG moiety plays a crucial role in increasing the solubility and stability of the conjugate in biological systems. In vitro studies have shown that ADCs incorporating this linker exhibit potent cytotoxic activity against HER2-overexpressing cells, with IC50 values ranging from 10 to 14 nM .

PROTACs

In the context of PROTAC technology, this compound serves as a versatile linker that connects ligands targeting E3 ubiquitin ligases with ligands for specific target proteins. This dual-targeting approach promotes targeted protein degradation, offering a novel therapeutic strategy for diseases such as cancer .

Stability Studies

Stability is a critical factor influencing the efficacy of drug delivery systems. Research indicates that PEGylated derivatives demonstrate enhanced stability in serum compared to non-PEGylated counterparts. Specifically, this compound showed significant resistance to proteolytic degradation, with over 70% of the peptide remaining intact after 24 hours in rat serum at 37 °C .

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group is removed using piperidine, followed by coupling reactions facilitated by reagents such as N,N'-diisopropylcarbodiimide (DIC) and Oxyma. The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels exceeding 95% .

Case Studies

- Case Study on HER2-targeted ADCs :

- Case Study on PROTAC Development :

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-NH-PEG8-CH2COOH with high purity?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry, pH (e.g., pH 4–6 for amine-carboxylic acid coupling ), and protection/deprotection steps. The Fmoc group is base-labile; use 20% piperidine in DMF for deprotection . Purification via reverse-phase HPLC or size-exclusion chromatography (SEC) is critical to remove unreacted PEG or Fmoc byproducts. Monitor purity using NMR (e.g., disappearance of Fmoc aromatic protons at 7.3–7.8 ppm) .

Q. How does the solubility profile of this compound influence its experimental applications?

- Methodological Answer : The compound dissolves in polar aprotic solvents (DMF, DMSO) and water, enabling conjugation with biomolecules in aqueous buffers . For hydrophobic substrates, pre-dissolve in DMSO (<5% v/v) to avoid aggregation. Note that acidic conditions (pH <4) may protonate the carboxyl group, reducing reactivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Confirm PEG spacer integrity via ethylene oxide protons (δ 3.5–3.7 ppm) and Fmoc aromatic protons .

- FTIR : Identify carboxylate stretches (~1700 cm⁻¹) and amide I/II bands (1650/1550 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (theoretical MW: 649.73 Da ).

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency data when using this compound as a linker?

- Methodological Answer : Inconsistent yields may arise from steric hindrance (due to Fmoc bulk) or pH-dependent carboxyl activation. Optimize activation reagents (e.g., EDC/NHS vs. HATU) and reaction pH (5.5–7.4) . Use fluorescence tagging (e.g., FITC-labeled amine probes) to quantify unreacted carboxyl groups . If discrepancies persist, validate PEG spacer integrity via SEC to rule out hydrolysis .

Q. What strategies mitigate aggregation during nanoparticle functionalization with this compound?

- Methodological Answer : Aggregation often results from hydrophobic Fmoc interactions. Strategies include:

- Solvent Optimization : Use mixed solvents (e.g., DMF:H₂O 1:4) to balance solubility .

- Post-Conjugation Fmoc Removal : Deprotect after conjugation to expose hydrophilic NH-PEG8-CH2COOH .

- Dynamic Light Scattering (DLS) : Monitor size distribution pre/post functionalization to detect aggregation .

Q. How can researchers design experiments to evaluate the hydrolytic stability of this compound in physiological buffers?

- Methodological Answer :

- Buffer Selection : Test stability in PBS (pH 7.4), acetate (pH 5.0), and Tris-HCl (pH 8.0) to mimic physiological and lysosomal conditions .

- Kinetic Analysis : Use HPLC or LC-MS to track degradation products (e.g., free Fmoc or PEG fragments) over 24–72 hours .

- Temperature Control : Conduct accelerated stability studies at 37°C vs. 4°C to model storage vs. in vivo conditions .

Q. What are the ethical and practical challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer :

- Hazard Mitigation : Address H315/H319/H335 risks (skin/eye irritation, respiratory sensitization) via fume hood use and PPE .

- Batch Consistency : Implement QC protocols (e.g., NMR purity >95%, endotoxin testing for in vivo use) .

- Cost-Benefit Analysis : Compare in-house synthesis vs. commercial sourcing (avoiding unreliable vendors per user note) .

Q. Data Interpretation & Troubleshooting

Q. How should researchers interpret unexpected NMR shifts in this compound after prolonged storage?

- Methodological Answer : Peak broadening or shifts may indicate hydrolysis (e.g., PEG chain cleavage) or Fmoc degradation. Confirm via:

- Comparative NMR : Compare fresh vs. aged samples for new peaks (e.g., free fluorenylmethanol at δ 4.3 ppm) .

- Mass Spec : Detect PEG fragments (e.g., m/z 88n + 18, where n = ethylene oxide units) .

Q. What experimental controls are essential when using this compound in drug conjugate studies?

- Methodological Answer : Include:

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO12/c35-32(36)26-45-24-23-44-22-21-43-20-19-42-18-17-41-16-15-40-14-13-39-12-11-38-10-9-34-33(37)46-25-31-29-7-3-1-5-27(29)28-6-2-4-8-30(28)31/h1-8,31H,9-26H2,(H,34,37)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLUSGRARXJCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.